molecular formula C10H10N2O3 B1273271 (3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid CAS No. 436811-33-5

(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid

Cat. No. B1273271
M. Wt: 206.2 g/mol
InChI Key: LDFNPELUPZWWBZ-UHFFFAOYSA-N
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Description

The compound "(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid" is a derivative of imidazo[1,2-a]pyridine with a methyl group at the 3-position and an acetic acid moiety. This structure is part of a broader class of heterocyclic compounds that have been the subject of various synthetic and pharmacological studies due to their potential biological activities .

Synthesis Analysis

The synthesis of related compounds has been achieved through different methods. For instance, (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides followed by Michael addition. The formation of 3-methyl substituted derivatives from citraconic anhydride was found to be regioselective . Another approach involved reacting 2-aminopyridines with ethyl 2-chloroacetoacetate and then hydrolyzing the resulting ethyl carboxylates to yield 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids . Similarly, a group of methyl substituted imidazo[1,2-a]pyridine-3-acetic acids was synthesized by reacting methyl derivatives of 2-aminopyridine with ethyl 3-bromolevulinate followed by hydrolysis .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various techniques. For example, the molecular conformations of the synthesized (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were discussed based on 1H NMR spectral and X-Ray data . In another study, the novel compound 2-oxo-1,2-dihydropyridine-1-acetic acid was characterized by elemental analysis, IR spectrum, and single crystal X-ray diffraction, revealing a monoclinic system with specific space group and cell dimensions .

Chemical Reactions Analysis

The chemical reactivity of these compounds includes the ability to undergo further transformations. For instance, a novel dealkylation reaction was reported that affords 3-aminoimidazo[1,2-a]pyridines, which can be subjected to reductive alkylation to access new substitution patterns at the 3-position . Additionally, derivatives of pyrrolo[1,2-a]benzimidazolyl-4-acetic acid were synthesized by quaternization and cyclization reactions, indicating the versatility of these heterocyclic frameworks in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of intermolecular hydrogen bonds, as observed in the crystal structure of 2-oxo-1,2-dihydropyridine-1-acetic acid, can lead to the formation of one-dimensional folded chain structures along specific crystal axes . The substitution patterns and functional groups present in these molecules are likely to affect their solubility, stability, and reactivity, which are important factors in their potential application as pharmaceutical agents.

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : This compound is used in chemical synthesis . It is provided by Sigma-Aldrich and ChemBridge Corporation to early discovery researchers as part of a collection of unique chemicals .
    • Methods of Application : The compound is prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides and followed by Michael addition . Formation of 3-methyl substituted derivatives from citraconic anhydride was found to be regioselective .
    • Results or Outcomes : The successful synthesis of the compound has been reported .
  • Antimicrobial Evaluation

    • Summary of Application : The synthesized compounds have been evaluated for their antimicrobial activity .
    • Methods of Application : The antimicrobial activity of the synthesized compounds was evaluated against gram-positive bacteria (B. megaterium, S. aureus, B. subtilis), gram-negative bacteria (E. coli, P. aeruginosa, E. aerogenes), and fungi (A. niger, A. flavus) by the agar well diffusion method .
    • Results or Outcomes : The results of the antimicrobial evaluation are not specified in the available information .
  • Phosphoinositide 3-Kinase (PI3K) Inhibitors

    • Summary of Application : This compound could potentially be used in the development of PI3K inhibitors . The PI3K pathway is often activated in many diseases, including cancer, either by growth factor receptor tyrosine kinases or by the genetic mutation and amplification of key pathway components .
    • Methods of Application : The specific methods of application are not specified in the available information .
    • Results or Outcomes : The outcomes of this potential application are not specified in the available information .
  • Therapeutic Potential

    • Summary of Application : Imidazole-containing compounds, such as this one, have been studied for their therapeutic potential .
    • Methods of Application : The specific methods of application are not specified in the available information .
    • Results or Outcomes : The outcomes of this potential application are not specified in the available information .
  • Chemical Building Block

    • Summary of Application : This compound is provided by Sigma-Aldrich and ChemBridge Corporation to early discovery researchers as part of a collection of unique chemicals . It can be used as a building block in the synthesis of more complex molecules .
    • Methods of Application : The specific methods of application are not specified in the available information .
    • Results or Outcomes : The outcomes of this potential application are not specified in the available information .
  • Drug Discovery

    • Summary of Application : This compound could potentially be used in drug discovery . It is part of a collection of unique chemicals provided to early discovery researchers .
    • Methods of Application : The specific methods of application are not specified in the available information .
    • Results or Outcomes : The outcomes of this potential application are not specified in the available information .

properties

IUPAC Name

2-(3-methyl-2-oxoimidazo[1,2-a]pyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-10(6-8(13)14)9(15)11-7-4-2-3-5-12(7)10/h2-5H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFNPELUPZWWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N=C2N1C=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383141
Record name (3-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid

CAS RN

436811-33-5
Record name 2,3-Dihydro-3-methyl-2-oxoimidazo[1,2-a]pyridine-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436811-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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